6-Nitrosobenzo(a)pyrene
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Overview
Description
6-Nitrosobenzo(a)pyrene (6-NitroBaP) is a potent mutagenic and carcinogenic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is formed by the reaction of benzo(a)pyrene (BaP) with nitrous acid under acidic conditions. 6-NitroBaP is a highly reactive compound that can easily bind to DNA, causing mutations and leading to the development of cancer. The compound has been extensively studied due to its potential health hazards and has been identified as a priority pollutant by the Environmental Protection Agency (EPA) in the United States.
Mechanism of Action
The mechanism of action of 6-Nitrosobenzo(a)pyrene involves its binding to DNA, causing mutations and leading to the development of cancer. The compound can also induce oxidative stress and inflammation, which can contribute to the development of cancer. The exact mechanism of action of 6-Nitrosobenzo(a)pyrene is still under investigation.
Biochemical and Physiological Effects:
6-Nitrosobenzo(a)pyrene has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer. The compound has also been found to be genotoxic, causing mutations in DNA. In addition, 6-Nitrosobenzo(a)pyrene has been shown to have immunosuppressive effects, which can impair the body's ability to fight cancer.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Nitrosobenzo(a)pyrene in lab experiments include its potent mutagenic and carcinogenic properties, which make it a useful model compound for studying the mechanism of action of other PAHs. However, the compound is highly reactive and can be difficult to handle, which can limit its use in certain experiments. In addition, the compound is a potent carcinogen, which can pose a risk to researchers working with it.
Future Directions
Future research on 6-Nitrosobenzo(a)pyrene should focus on understanding its mechanism of action in greater detail. This could involve studying the compound's interactions with DNA and other cellular components. In addition, research could focus on developing new methods for detecting and measuring 6-Nitrosobenzo(a)pyrene in environmental samples. Finally, research could focus on developing new strategies for preventing or treating cancer caused by exposure to 6-Nitrosobenzo(a)pyrene and other PAHs.
Synthesis Methods
The synthesis of 6-Nitrosobenzo(a)pyrene involves the reaction of BaP with nitrous acid under acidic conditions. BaP is first dissolved in a solvent, and nitrous acid is added dropwise to the solution. The reaction mixture is then stirred at a low temperature for several hours until the reaction is complete. The resulting product is purified by column chromatography to obtain pure 6-Nitrosobenzo(a)pyrene.
Scientific Research Applications
6-Nitrosobenzo(a)pyrene has been extensively studied for its mutagenic and carcinogenic properties. It has been used as a model compound to study the mechanism of action of other PAHs. The compound has been found to bind to DNA, causing mutations and leading to the development of cancer. It has also been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer.
properties
CAS RN |
118745-15-6 |
---|---|
Product Name |
6-Nitrosobenzo(a)pyrene |
Molecular Formula |
C20H11NO |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
6-nitrosobenzo[a]pyrene |
InChI |
InChI=1S/C20H11NO/c22-21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H |
InChI Key |
ICRDTHCKNWXAFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C2N=O)C=CC5=CC=CC(=C54)C=C3 |
Other CAS RN |
118745-15-6 |
synonyms |
6-nitrosobenzo(a)pyrene 6-NO-BaP |
Origin of Product |
United States |
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